molecular formula C8H7Cl2F3N2O B1458549 Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride CAS No. 1672675-24-9

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride

Cat. No. B1458549
CAS RN: 1672675-24-9
M. Wt: 275.05 g/mol
InChI Key: YBWJYTXCNCEXPG-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to contribute to the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the reaction conditions. For instance, the synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Scientific Research Applications

SAR Studies and Inhibitor Development

A study focused on improving the oral bioavailability of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. The research explored the substitution effects at different positions of the pyrimidine ring, finding that specific modifications could maintain or enhance the inhibitory activity while improving gastrointestinal permeability, highlighting the potential for developing new therapeutic agents (Palanki et al., 2000).

Glycine Transporter 1 Inhibitor Identification

Another study identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, derived from structural optimization, showed high central nervous system multiparameter optimization (CNS MPO) scores, indicating its potential as a back-up compound for CNS disorders (Yamamoto et al., 2016).

Antimicrobial Agents Synthesis

Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride and various aldehydes has shown significant bactericidal and fungicidal activities. This study demonstrates the versatility of pyridine derivatives in developing new antimicrobial compounds, potentially offering new treatments for infectious diseases (Al-Omar & Amr, 2010).

Synthesis for Pesticides

A review on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important precursor for pesticides, outlines various synthetic processes. This highlights the chemical's role in agriculture, particularly in the development of novel pesticides to improve crop protection and yield (Xin-xin, 2006).

Safety and Hazards

TFMP derivatives, including “Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride”, should be handled with care. They may cause respiratory irritation, skin irritation, and serious eye irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of covalent bonds, leading to irreversible inhibition of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can be either reversible or irreversible, depending on the nature of the interaction . The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may preferentially accumulate in certain tissues or organelles.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell. The subcellular distribution of the compound can influence its overall efficacy and potential side effects.

properties

IUPAC Name

methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O.ClH/c1-15-7(13)6-5(9)2-4(3-14-6)8(10,11)12;/h2-3,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJYTXCNCEXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=C(C=C(C=N1)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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